molecular formula C11H18O4 B1621878 Dimethyl 2-cyclohexylmalonate CAS No. 49769-76-8

Dimethyl 2-cyclohexylmalonate

Cat. No.: B1621878
CAS No.: 49769-76-8
M. Wt: 214.26 g/mol
InChI Key: CULITIDIVVTWIV-UHFFFAOYSA-N
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Description

Dimethyl 2-cyclohexylmalonate is an organic compound with the molecular formula C11H18O4. It is a derivative of malonic acid, where two ester groups are attached to a cyclohexyl ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-cyclohexylmalonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). The reaction conditions typically include the use of an alkoxide base and an alkyl halide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis techniques. One method includes the selective monohydrolysis of symmetric diesters, which is environmentally benign and straightforward, requiring only water, a small proportion of a volatile co-solvent, and inexpensive reagents .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-cyclohexylmalonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, bases such as alkoxides, and acids for hydrolysis. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include chain-extended carboxylic acids, alkylated ketones, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Dimethyl 2-cyclohexylmalonate has several applications in scientific research:

    Chemistry: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications and as a building block for drug synthesis.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-cyclohexylmalonate involves its role as an intermediate in chemical reactions. It undergoes deprotonation to form an enolate, which then participates in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl malonate
  • Diethyl malonate
  • Methyl cyclohexylmalonate

Uniqueness

Dimethyl 2-cyclohexylmalonate is unique due to the presence of the cyclohexyl ring, which imparts different chemical properties and reactivity compared to other malonate derivatives. This makes it particularly useful in specific synthetic applications where the cyclohexyl group is desired .

Properties

IUPAC Name

dimethyl 2-cyclohexylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-14-10(12)9(11(13)15-2)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULITIDIVVTWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383152
Record name Dimethyl cyclohexylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49769-76-8
Record name Dimethyl cyclohexylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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